molecular formula C26H26N2O4 B399725 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B399725
M. Wt: 430.5g/mol
InChI Key: SDKCQMCCXAEYPH-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a methoxyphenyl group, and an isopropyl-methylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with formic acid or its derivatives. The methoxyphenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the acetamide linkage through a condensation reaction with the appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O4/c1-16(2)19-11-9-17(3)13-24(19)31-15-25(29)27-21-14-18(10-12-22(21)30-4)26-28-20-7-5-6-8-23(20)32-26/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

SDKCQMCCXAEYPH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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